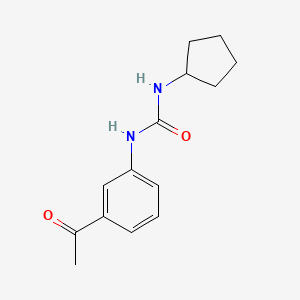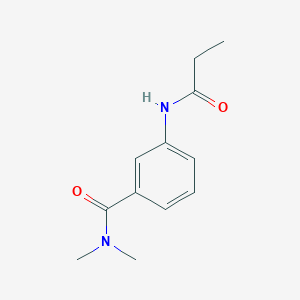
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone, also known as Ro 61-8048, is a chemical compound that has been used in scientific research for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone is not fully understood. However, it has been found to act as a potent inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A results in increased levels of these neurotransmitters, which can have a wide range of effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been studied extensively. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, it has been found to have neuroprotective properties, which can help protect nerve cells from damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone in lab experiments include its potent inhibitory effects on MAO-A, its diverse biochemical and physiological effects, and its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are many future directions for research on 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone. Some potential areas of focus include:
1. Further investigation of its mechanism of action and potential off-target effects.
2. Studies on its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
3. Exploration of its potential use as a tool compound for studying the role of MAO-A in various biological processes.
4. Development of new analogs and derivatives with improved potency and selectivity.
5. Investigation of its potential use in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential therapeutic applications. Its potent inhibitory effects on MAO-A, diverse biochemical and physiological effects, and potential therapeutic applications make it a promising compound for further research. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone involves the reaction of 2-methylindole with 2-methoxyacetyl chloride in the presence of a base. The reaction proceeds via an acylation mechanism, where the acetyl group from the acyl chloride is transferred to the nitrogen atom of the indole ring. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone has been used in scientific research for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-7-10-5-3-4-6-11(10)13(9)12(14)8-15-2/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPEKFGQCSIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)

![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)

![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)


![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)
